1,3,4,7-Tetrabromo-dibenzofuran
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,7-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
1,3,4,7-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized dibenzofurans, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated products .
Scientific Research Applications
1,3,4,7-Tetrabromo-dibenzofuran has several scientific research applications:
Environmental Studies: It is used as a standard for environmental testing and research, particularly in the study of polybrominated dibenzofurans and their impact on the environment.
Material Science: It is used in the development of flame retardants and other materials that require high thermal stability.
Mechanism of Action
The mechanism of action of 1,3,4,7-tetrabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions and regulates the expression of various genes involved in xenobiotic metabolism . The compound’s effects are mediated through the activation of these pathways, leading to various biochemical and toxicological outcomes .
Comparison with Similar Compounds
Similar Compounds
1,2,7,8-Tetrabromodibenzofuran: Another polybrominated dibenzofuran with similar properties and applications.
1,3,7,8-Tetrabromodibenzofuran: A closely related compound with a different bromination pattern.
Uniqueness
1,3,4,7-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted studies on its environmental impact and toxicological effects, setting it apart from other polybrominated dibenzofurans .
Biological Activity
1,3,4,7-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran characterized by four bromine atoms at specific positions (1, 3, 4, and 7) on the dibenzofuran structure. This unique arrangement significantly influences its biological activity, making it a subject of interest in various fields including pharmacology and environmental science.
- Molecular Formula : C₁₂H₄Br₄O
- Molecular Weight : Approximately 483.776 g/mol
The presence of bromine enhances the compound's reactivity with biological molecules, which may lead to inhibition of enzyme activities and disruption of cellular processes.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in developing antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with the aryl hydrocarbon receptor (AhR) is particularly noteworthy as it plays a role in regulating gene expression related to cancer progression .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atoms facilitate strong interactions with biological macromolecules leading to significant biological effects. Notably:
- Aryl Hydrocarbon Receptor (AhR) : The compound can bind to AhR, influencing gene expression related to detoxification and metabolic processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, contributing to both its antimicrobial and anticancer effects.
Toxicological Studies
Toxicological assessments have revealed that while this compound shows promising biological activities, it also poses potential risks. Studies indicate that exposure can lead to toxic effects in mammalian models:
- Tissue Distribution : Following administration, significant concentrations were found in the liver and adipose tissue .
- Half-Life : The compound exhibits a relatively short half-life in biological systems, suggesting rapid elimination which may mitigate chronic toxicity risks .
Case Studies and Research Findings
Several studies have focused on the biological activity and toxicity profiles of this compound:
Environmental Impact
As a member of the polybrominated dibenzofurans (PBDFs), this compound raises concerns regarding environmental persistence and bioaccumulation. Its potential to disrupt endocrine functions and induce toxic responses in wildlife necessitates further investigation into its ecological impact .
Properties
CAS No. |
617707-73-0 |
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Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,3,4,7-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-1-2-6-9(3-5)17-12-10(6)7(14)4-8(15)11(12)16/h1-4H |
InChI Key |
RUJBDWIMDZVZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C2C(=CC(=C3Br)Br)Br |
Origin of Product |
United States |
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